Cas no 132623-06-4 ((4S)-1-Boc-4-azido-D-proline ethyl ester)

(4S)-1-Boc-4-azido-D-proline ethyl ester is a chiral proline derivative widely used in peptide synthesis and medicinal chemistry. The Boc (tert-butoxycarbonyl) protecting group enhances stability while allowing selective deprotection under mild acidic conditions. The azido functionality at the 4-position enables versatile click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. The ethyl ester moiety improves solubility in organic solvents, facilitating handling in synthetic workflows. This compound’s stereochemical purity (4S configuration) ensures precise control in asymmetric synthesis. Its structural features make it valuable for constructing modified peptides, peptidomimetics, and bioactive probes, offering synthetic flexibility for researchers in drug discovery and chemical biology.
(4S)-1-Boc-4-azido-D-proline ethyl ester structure
132623-06-4 structure
Product Name:(4S)-1-Boc-4-azido-D-proline ethyl ester
CAS No:132623-06-4
MF:C12H20N4O4
MW:284.31
MDL:MFCD16621214
CID:5303470
Update Time:2025-08-03

(4S)-1-Boc-4-azido-D-proline ethyl ester Chemical and Physical Properties

Names and Identifiers

    • (4S)-1-Boc-4-azido-D-proline ethyl ester
    • MDL: MFCD16621214
    • Inchi: 1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
    • InChI Key: JXABBHUZBQZPLX-DTWKUNHWSA-N
    • SMILES: C(N1C[C@@H](N=[N+]=[N-])C[C@@H]1C(=O)OCC)(=O)OC(C)(C)C

(4S)-1-Boc-4-azido-D-proline ethyl ester Pricemore >>

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Additional information on (4S)-1-Boc-4-azido-D-proline ethyl ester

Recent Advances in the Application of (4S)-1-Boc-4-azido-D-proline ethyl ester (CAS: 132623-06-4) in Chemical Biology and Drug Discovery

The compound (4S)-1-Boc-4-azido-D-proline ethyl ester (CAS: 132623-06-4) has emerged as a critical intermediate in the synthesis of peptidomimetics and bioactive molecules, particularly in the field of chemical biology and drug discovery. Recent studies have highlighted its utility in click chemistry applications, enabling the efficient construction of complex molecular architectures. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.

Recent literature underscores the role of (4S)-1-Boc-4-azido-D-proline ethyl ester as a versatile building block for the introduction of azido functionalities into peptide backbones. A 2023 study published in Organic Letters demonstrated its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked peptidomimetics with enhanced metabolic stability. The study reported a 92% yield in the coupling reaction, emphasizing the compound's efficiency in solid-phase peptide synthesis (SPPS).

In drug discovery, this azido-proline derivative has shown particular promise in the development of protease inhibitors. A team at Scripps Research Institute utilized 132623-06-4 to create a series of macrocyclic compounds targeting the SARS-CoV-2 main protease (Mpro). Their findings, published in Journal of Medicinal Chemistry (2024), revealed that the azido group's strategic placement enabled optimal binding interactions, with one analog exhibiting IC50 = 0.8 μM against Mpro.

Structural studies using X-ray crystallography have provided insights into the conformational effects induced by the azido modification. Research from ETH Zurich (2023) demonstrated that the 4-azido substitution in the proline ring induces a distinct Cγ-endo puckering, which was found to be crucial for maintaining α-helical secondary structures in constrained peptides. This structural feature has opened new avenues for designing stabilized peptide therapeutics.

The compound's safety profile and handling considerations have also been addressed in recent industrial reports. A 2024 white paper from Sigma-Aldrich emphasized proper storage conditions (-20°C under argon) due to the compound's sensitivity to light and moisture. The report also provided updated NMR characterization data (1H NMR (400 MHz, CDCl3): δ 4.65 (dd, J = 8.4, 3.2 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), etc.), serving as a valuable reference for quality control in synthetic applications.

Looking forward, several research groups are exploring the use of 132623-06-4 in bioorthogonal labeling strategies. A Nature Methods publication (2024) described its incorporation into cell-penetrating peptides for subsequent fluorescent tagging, achieving >95% labeling efficiency in live-cell imaging experiments. This application demonstrates the compound's growing importance in chemical biology tool development.

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